molecular formula C21H13ClO5 B3471149 (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate CAS No. 5360-03-2

(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate

Cat. No.: B3471149
CAS No.: 5360-03-2
M. Wt: 380.8 g/mol
InChI Key: DZDAQLGAGCABQX-UHFFFAOYSA-N
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Description

(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate is a chemical compound with the molecular formula C21H13ClO5 and a molecular weight of 380.7779 This compound is known for its unique structure, which combines a benzo[c]chromen-3-yl moiety with a 4-chlorophenoxyacetate group

Preparation Methods

The synthesis of (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-oxobenzo[c]chromen-3-yl with 2-(4-chlorophenoxy)acetic acid under specific reaction conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the ester bond. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. For example, as a phosphodiesterase II inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways. This inhibition can lead to various biological effects, such as anti-inflammatory and neuroprotective actions.

Comparison with Similar Compounds

(6-Oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClO5/c22-13-5-7-14(8-6-13)25-12-20(23)26-15-9-10-17-16-3-1-2-4-18(16)21(24)27-19(17)11-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDAQLGAGCABQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360804
Record name (6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5360-03-2
Record name (6-oxobenzo[c]chromen-3-yl) 2-(4-chlorophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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